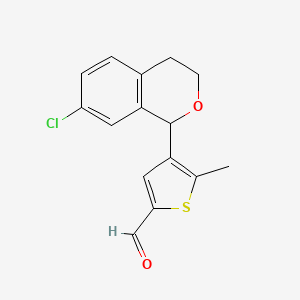![molecular formula C29H30N4O3S B14021236 N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide](/img/structure/B14021236.png)
N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide is a complex organic compound with the molecular formula C29H30N4O3S This compound is known for its unique structural features, which include a quinoline ring and a cinchona alkaloid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide typically involves multiple steps, starting with the preparation of the quinoline and cinchona alkaloid derivatives. The key steps include:
Formation of the Quinoline Derivative: This involves the reaction of appropriate starting materials under specific conditions to form the quinoline ring.
Preparation of the Cinchona Alkaloid Derivative: This step involves the modification of cinchona alkaloids to introduce the methoxy group at the 6’ position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline derivatives .
Applications De Recherche Scientifique
N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: A well-known cinchona alkaloid with antimalarial properties.
Cinchonidine: Another cinchona alkaloid used in asymmetric synthesis.
Hydroquinine: A derivative of quinine with similar applications.
Uniqueness
N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide is unique due to its specific structural features, which combine the properties of quinoline and cinchona alkaloid derivatives. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C29H30N4O3S |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C29H30N4O3S/c1-3-19-18-33-15-12-21(19)16-26(33)29(23-11-14-30-25-10-9-22(36-2)17-24(23)25)32-37(34,35)27-8-4-6-20-7-5-13-31-28(20)27/h3-11,13-14,17,19,21,26,29,32H,1,12,15-16,18H2,2H3/t19-,21-,26-,29-/m0/s1 |
Clé InChI |
LODNMXYMCYRCAS-VATHDALSSA-N |
SMILES isomérique |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6 |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


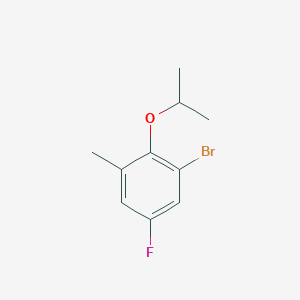
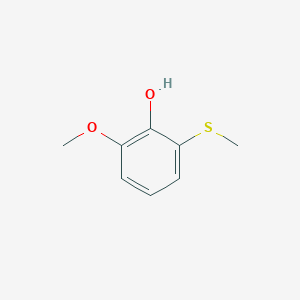
![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)
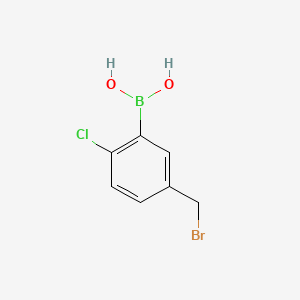
![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)
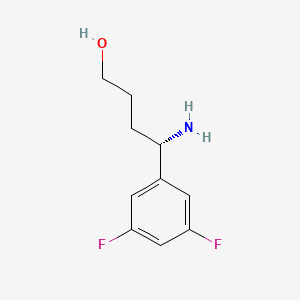
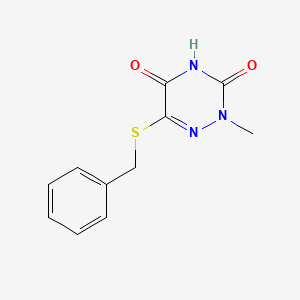
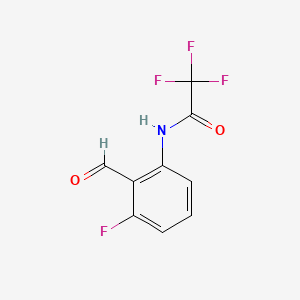


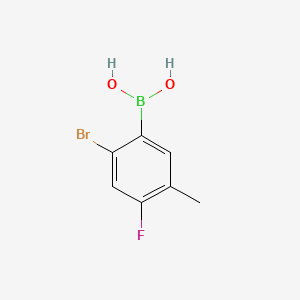
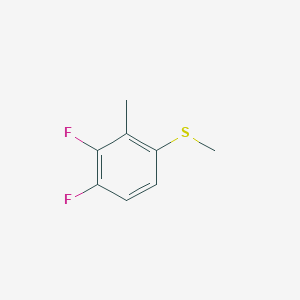
![7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14021209.png)
